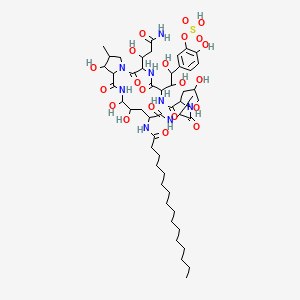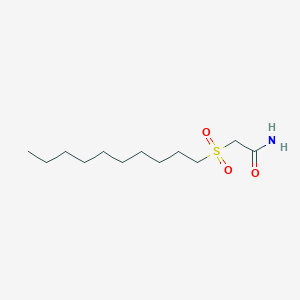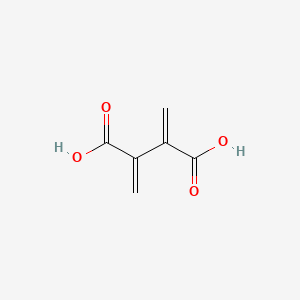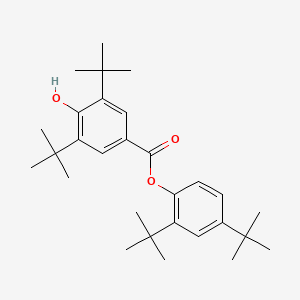
2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate
Overview
Description
2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known as UV 120, is an organic compound with the molecular formula C29H42O3 . It is a white crystalline powder .
Molecular Structure Analysis
The molecular structure of this compound consists of 29 carbon atoms, 42 hydrogen atoms, and 3 oxygen atoms . The specific arrangement of these atoms forms the unique structure of the compound.Physical And Chemical Properties Analysis
UV 120 has a melting point of 195-197°C and a predicted boiling point of 521.3±50.0 °C . Its density is predicted to be 1.001±0.06 g/cm3 . It is soluble in ethanol and acetone, but almost insoluble in water .Scientific Research Applications
-
Stabilizing Pigmented Polymers
- Field : Polymer Chemistry
- Application : It is particularly useful for stabilizing pigmented polymers, especially where the pigment itself promotes polymer degradation .
- Method : The compound is added to the polymer during the manufacturing process to enhance its stability .
- Results : The addition of this compound helps in maintaining the color and structural integrity of the polymer .
-
Chain Extender and Processing Stabilizer
- Field : Polymer Science
- Application : It is used as a chain extender and a processing stabilizer that facilitate the production of stable polymeric materials, which include polylactic acid (PLA), polyolefins, etc .
- Method : The compound is incorporated into the polymer during synthesis to extend the polymer chains and stabilize the material .
- Results : The use of this compound results in more stable polymeric materials .
-
Antioxidative Activity
- Field : Biochemistry
- Application : 2,4-Di-tert-butylphenol, a related compound, is isolated from the dried body of Scolopendra and possess antioxidative activity .
- Method : The compound is extracted from Scolopendra and tested for its antioxidative properties .
- Results : The compound has been found to exhibit antioxidative activity .
-
UV Stabilizer
- Field : Polymer Science
- Application : This compound is used as a UV stabilizer in polymers .
- Method : The compound is added to the polymer during the manufacturing process to protect it from UV degradation .
- Results : The addition of this compound helps in maintaining the structural integrity of the polymer when exposed to UV radiation .
-
Antioxidant
- Field : Organic Chemistry
- Application : 2,4-Di-tert-butylphenol, a related compound, is known to possess antioxidative activity .
- Method : The compound can be synthesized in the lab and tested for its antioxidative properties .
- Results : The compound has been found to exhibit antioxidative activity .
-
Building Block in Organic Synthesis
- Field : Organic Synthesis
- Application : This compound is used as a building block in organic synthesis .
- Method : The compound can be used in various organic reactions to synthesize more complex molecules .
- Results : The use of this compound in organic synthesis can lead to the formation of a variety of complex organic compounds .
-
Organic Building Blocks
- Field : Organic Chemistry
- Application : This compound is used as an organic building block .
- Method : The compound can be used in various organic reactions to synthesize more complex molecules .
- Results : The use of this compound in organic synthesis can lead to the formation of a variety of complex organic compounds .
-
UV Absorber
- Field : Material Science
- Application : This compound is used as a UV absorber in various materials .
- Method : The compound is added to the material during the manufacturing process to protect it from UV degradation .
- Results : The addition of this compound helps in maintaining the structural integrity of the material when exposed to UV radiation .
-
Antioxidative Activity
properties
IUPAC Name |
(2,4-ditert-butylphenyl) 3,5-ditert-butyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O3/c1-26(2,3)19-13-14-23(20(17-19)27(4,5)6)32-25(31)18-15-21(28(7,8)9)24(30)22(16-18)29(10,11)12/h13-17,30H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYSXRBJOSZLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063364 | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
CAS RN |
4221-80-1 | |
| Record name | 2,4-Di-tert-butylphenyl 3′,5′-di-tert-butyl-4′-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Ditert-butyl-4-hydroxy-(2,4-ditert-butylphenyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABUTYL PHENYL HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2AC510TZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



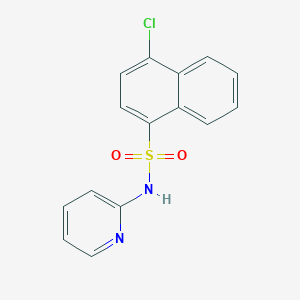
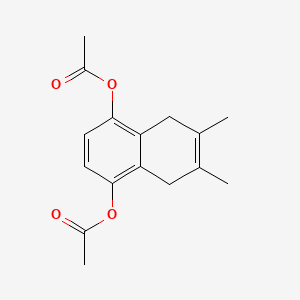
![Acetic acid [2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-7-yl] ester](/img/structure/B1214023.png)
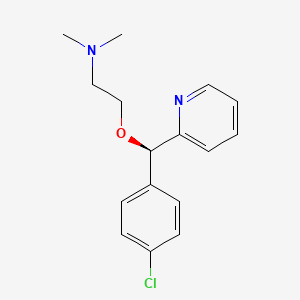

![4-tert-butyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1214029.png)
![N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-furancarboxamide](/img/structure/B1214030.png)
![(2S,3R,4S,4aR,11bR)-2,3,4-trihydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1214033.png)
